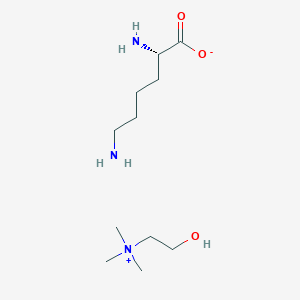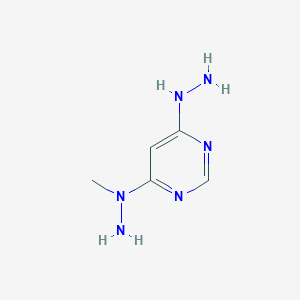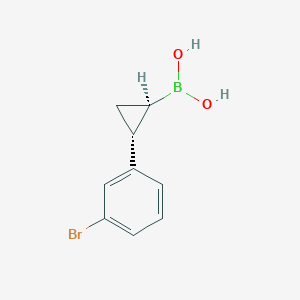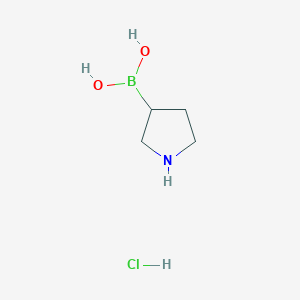
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol is a complex organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol can be approached through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as chromatography are crucial in the industrial synthesis of this compound.
化学反应分析
Types of Reactions
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using reagents like bromine or chlorination agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indolequinones, while reduction can yield dihydroindoles.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its biological activity.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol exerts its effects is likely related to its ability to interact with biological molecules. The hydroxyl groups can form hydrogen bonds, and the indole structure can participate in π-π interactions with aromatic amino acids in proteins. These interactions can affect enzyme activity, signal transduction pathways, and other cellular processes.
相似化合物的比较
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol is unique due to the presence of multiple hydroxyl groups, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives.
属性
CAS 编号 |
98192-27-9 |
|---|---|
分子式 |
C16H12N2O4 |
分子量 |
296.28 g/mol |
IUPAC 名称 |
2-(5,6-dihydroxy-1H-indol-2-yl)-1H-indole-5,6-diol |
InChI |
InChI=1S/C16H12N2O4/c19-13-3-7-1-11(17-9(7)5-15(13)21)12-2-8-4-14(20)16(22)6-10(8)18-12/h1-6,17-22H |
InChI 键 |
JOKGEXDXSDUJIL-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(NC2=CC(=C1O)O)C3=CC4=CC(=C(C=C4N3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)




![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)





